

UBX-382: A New Frontier in Overcoming BTK Inhibitor Resistance

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Compound of Interest

Compound Name: UBX-382

Cat. No.: B12377277

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The advent of Bruton's tyrosine kinase (BTK) inhibitors has revolutionized the treatment of B-cell malignancies. However, the long-term efficacy of these therapies is often compromised by the emergence of drug resistance, primarily through mutations in the BTK gene. This guide provides a comparative analysis of **UBX-382**, a novel BTK-targeting proteolysis-targeting chimera (PROTAC) degrader, against conventional covalent and non-covalent BTK inhibitors in the context of diverse resistance mutations.

Introduction to BTK Inhibition and Resistance

BTK is a critical enzyme in the B-cell receptor (BCR) signaling pathway, which is essential for the proliferation and survival of malignant B-cells.[1] First and second-generation BTK inhibitors, such as ibrutinib, acalabrutinib, and zanubrutinib, are covalent inhibitors that form an irreversible bond with the cysteine residue at position 481 (C481) in the BTK active site.[2][3] The most common mechanism of resistance to these drugs is a mutation at this C481 site (e.g., C481S), which prevents the inhibitor from binding.[4][5]

To address this, non-covalent inhibitors like pirtobrutinib and nemtabrutinib were developed. These drugs bind reversibly to BTK and do not depend on the C481 residue, making them effective against C481-mutant cancers.[6][7] However, resistance to non-covalent inhibitors has also emerged, frequently involving mutations at other sites within the BTK kinase domain, such as the "gatekeeper" residue T474 and the "kinase-impaired" L528W mutation.[4][8][9]

UBX-382 represents a fundamentally different approach. As a PROTAC, it does not simply inhibit BTK but induces its complete degradation. **UBX-382** consists of a ligand that binds to

BTK and another ligand that recruits an E3 ubiquitin ligase.[10] This proximity leads to the tagging of the BTK protein with ubiquitin, marking it for destruction by the cell's proteasome.[1] This mechanism offers the potential to eliminate the BTK protein entirely, regardless of mutations that might confer resistance to traditional inhibitors.

Comparative Efficacy Against BTK Mutations

UBX-382 has demonstrated a remarkable ability to degrade both wild-type (WT) and a wide array of clinically relevant mutant BTK proteins. Its performance stands in contrast to covalent and non-covalent inhibitors, which have specific mutational liabilities.

BTK Mutation	Covalent Inhibitors (e.g., Ibrutinib)	Non-Covalent Inhibitors (e.g., Pirtobrutinib)	UBX-382 (PROTAC Degrader)
Wild-Type (WT)	Effective	Effective	Effective (Degradation)[11]
C481 (e.g., C481S)	Resistant[4]	Effective[6][12]	Effective (Degradation)[13][14] [15]
T474 (e.g., T474I)	Effective	Resistant[8][9]	Resistant[13]
L528W	Variable Resistance[12]	Resistant[4][8][9]	Effective (Degradation)[13][14] [15]
V416L	Effective	Resistant[16][17]	Effective (Degradation)[13][14]
A428D	Variable Resistance[12]	Resistant[16][17]	Effective (Degradation)[13][14]
E41K	Effective	Not widely reported	Effective (Degradation)[13][14]

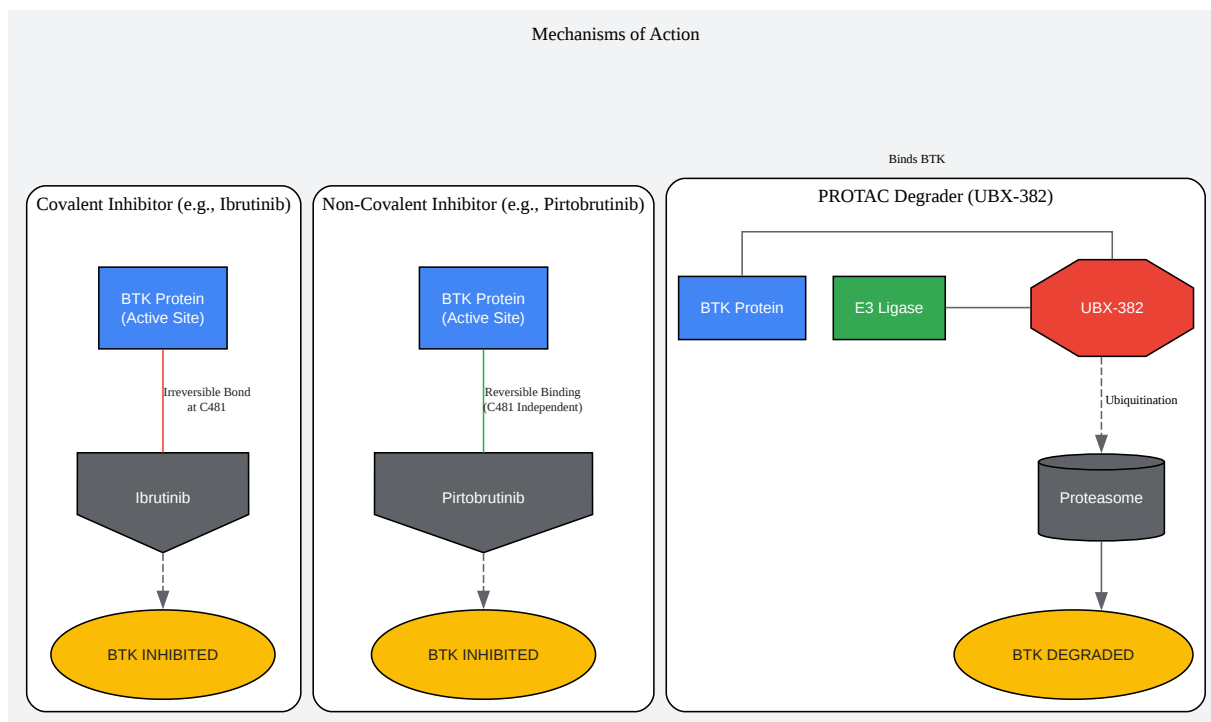
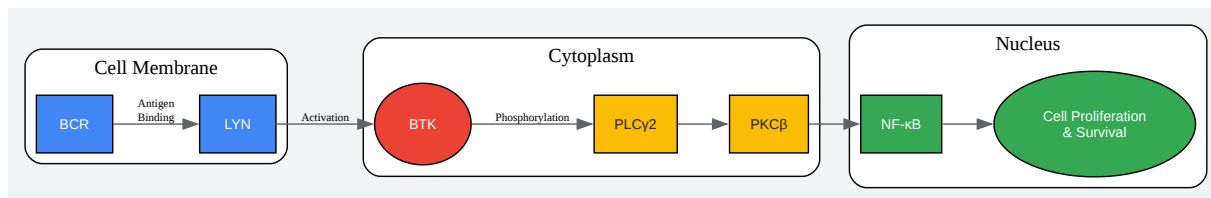
Quantitative Performance Data

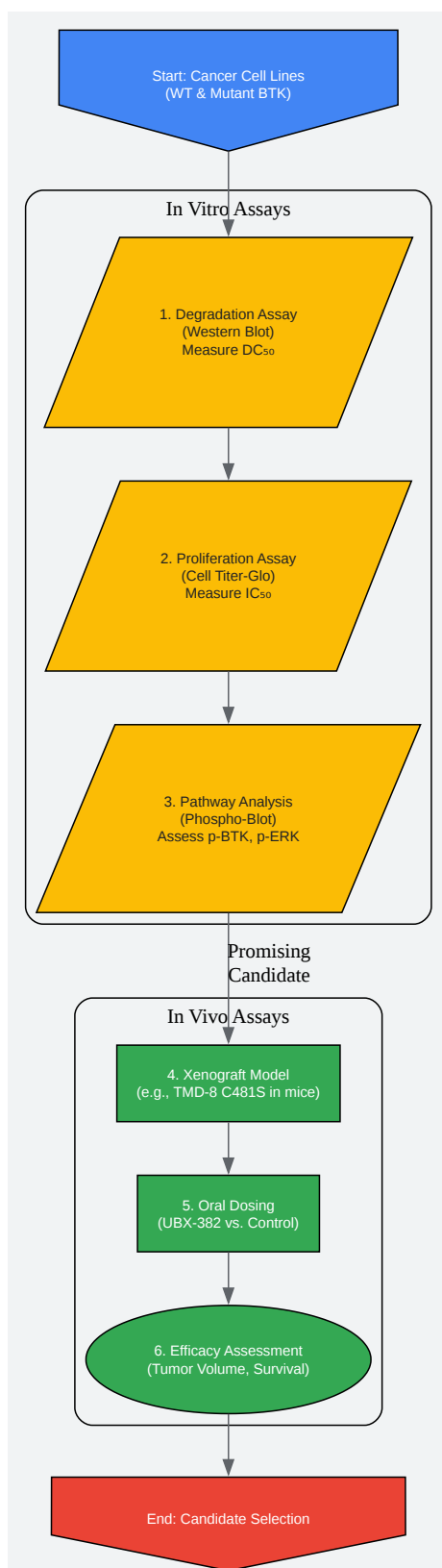
UBX-382 shows potent degradation and anti-proliferative activity in preclinical models, including those resistant to conventional inhibitors.

Compound	Metric	Cell Line	Value	BTK Status
UBX-382	DC ₅₀ (Degradation)	TMD-8	4.56 nM[18]	Wild-Type
UBX-382	IC ₅₀ (Proliferation)	TMD-8	14 nM[18]	Wild-Type
UBX-382	IC ₅₀ (Proliferation)	WSU-DLCL2	18 nM[18]	Wild-Type
UBX-382	IC ₅₀ (Proliferation)	U2932	21 nM[18]	Ibrutinib-Resistant
UBX-382	IC ₅₀ (Proliferation)	OCI-Ly3	199 nM[18]	Wild-Type
Ibrutinib	IC ₅₀ (Binding)	BTK C481S	~500-fold increase vs WT[4]	C481S Mutant

Visualizing Mechanisms and Pathways

B-Cell Receptor (BCR) Signaling Pathway





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